molecular formula C13H20N2O2 B1197893 Butethamine CAS No. 2090-89-3

Butethamine

Cat. No. B1197893
CAS RN: 2090-89-3
M. Wt: 236.31 g/mol
InChI Key: WDICTQVBXKADBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butethamine is a benzoate ester.

Scientific Research Applications

Pharmacological and Biological Effects

  • Butein's Therapeutic Potential : Butein, a chalcone polyphenol, has shown preclinical effectiveness against various chronic diseases due to its wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. It acts on multiple molecular targets, reducing the likelihood of non-responsiveness and resistance development (Padmavathi et al., 2017).

Effects on Gamma Motor Neurons

  • Gallamine Triethiodide's Impact on Neurons : Gallamine triethiodide, often used in neurophysiological experiments, influences the information-carrying capacity of gamma motor neurons, indicating a complex interaction with the nervous system (Sherry, 1977).

Antioxidant Effects in Tumor Development

  • Role of Antioxidants in Tumor Development : Butylated hydroxytoluene (BHT) significantly increased the multiplicity of lung tumors induced by various carcinogens. Its effects on tumor development are not related to its antioxidant properties or its capability to produce extensive cell proliferation in the lung (Witschi, Hakkinen, & Kehrer, 1981).

Pharmacokinetics in Veterinary Medicine

  • Butylscopolamine in Greyhound Dogs : Butylscopolamine's pharmacokinetics in greyhound dogs suggest limited drug absorption, impacting its use for functional urethral obstruction in these animals (Morris et al., 2018).

Therapeutic Applications

  • Triethylene Melamine in Neoplastic Disease : Triethylene melamine, due to its oral administration route and relative freedom from side reactions compared to nitrogen mustard, has shown promise in the treatment of chronic proliferative diseases arising from lymphatic tissue (Rundles & Barton, 1952).

properties

CAS RN

2090-89-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropylamino)ethyl 4-aminobenzoate

InChI

InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3

InChI Key

WDICTQVBXKADBP-UHFFFAOYSA-N

SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N

Other CAS RN

2090-89-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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